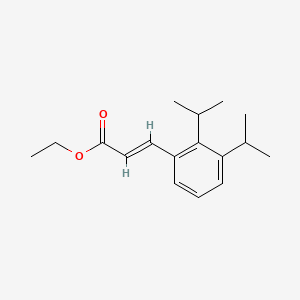

Ethyl 2,3-diisopropylcinnamate

Description

Historical Development of Cinnamate (B1238496) Ester Research

The study of cinnamate esters is deeply rooted in the broader history of organic chemistry and natural product research. Cinnamic acid, the parent compound of this class, has been known for centuries, being a natural component of cinnamon oil and various plant balsams. wikipedia.org The initial research in the late 19th and early 20th centuries focused on the isolation, characterization, and synthesis of cinnamic acid and its simple esters. A significant early synthesis was achieved through the base-catalyzed condensation of acetyl chloride and benzaldehyde. wikipedia.org

Over the decades, research expanded to explore the diverse biological activities and material properties of cinnamate derivatives. Their applications in the perfume and flavor industries were among the earliest commercial uses, with esters like ethyl cinnamate being valued for their fruity and spicy aromas. wikipedia.orgbartleby.com In the mid to late 20th century, the focus shifted towards more complex derivatives and their potential in pharmaceuticals and material science. The discovery of the UV-absorbing properties of certain cinnamates led to their incorporation into sunscreen formulations. ontosight.aigoogle.com More recent research has delved into the synthesis and application of specifically substituted cinnamates, like Ethyl 2,3-diisopropylcinnamate, to fine-tune their chemical and physical properties for targeted applications. ontosight.ai

Significance of Ester and Isopropyl Substituents in Cinnamate Derivatives

The ester group significantly influences the compound's physical properties such as its boiling point, solubility, and volatility. bartleby.com Esterification of cinnamic acid generally leads to compounds with lower melting points and increased solubility in organic solvents compared to the parent carboxylic acid. wikipedia.org The nature of the alcohol used in the esterification (e.g., ethanol (B145695) to form an ethyl ester) also modulates these properties. bartleby.com Furthermore, the ester group is a key site for chemical reactions, including hydrolysis back to the carboxylic acid and alcohol. bartleby.com

Isopropyl substituents on the phenyl ring introduce steric bulk and increase the lipophilicity of the molecule. The presence of one or more isopropyl groups can influence the compound's interaction with biological targets and its behavior in different solvent systems. For instance, studies on other substituted cinnamates have suggested that the presence and position of alkyl groups, such as isopropyl groups, can be important for antimicrobial activity. nih.govmdpi.com Specifically, the presence of an isopropyl group has been noted as potentially important for the antibacterial activity of certain cinnamate and cinnamamide (B152044) derivatives. nih.govmdpi.com The steric hindrance from the isopropyl groups can also affect the reactivity of the aromatic ring and the adjacent propenoate side chain.

Current Research Trajectories for this compound

Current research interest in this compound and related substituted cinnamates appears to be centered on a few key areas:

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. ontosight.ai Its reactive sites, including the double bond and the ester group, allow for further chemical modifications to create novel compounds for various applications. ontosight.ai

Cosmetic Science: There is potential for its use in cosmetic formulations, particularly as a UV absorber in sunscreens. ontosight.aithegoodscentscompany.com The diisopropyl substitution pattern may offer specific advantages in terms of photostability or solubility in cosmetic bases. Several patents related to cosmetic compositions mention diisopropyl cinnamate derivatives as potential UV screening agents. google.comjustia.comjustia.comgoogleapis.comgoogle.comepo.org

Material Science: Cinnamate esters, in general, are being explored as green plasticizers for polymers like polylactide (PLA). core.ac.uk While specific research on this compound in this context is not prominent, the broader class of cinnamates is being investigated for its ability to improve the ductility of bioplastics. core.ac.uk

Table of Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C18H24O2 | ontosight.ai |

| Synonyms | ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate, diisopropyl ethyl cinnamate | ontosight.aithegoodscentscompany.com |

| Molecular Weight | 274.38 g/mol | N/A |

| Appearance | Not specified | N/A |

| Solubility | Slightly soluble in water, freely soluble in many organic solvents. | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

137886-46-5 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C17H24O2/c1-6-19-16(18)11-10-14-8-7-9-15(12(2)3)17(14)13(4)5/h7-13H,6H2,1-5H3/b11-10+ |

InChI Key |

BYGNQRLEXIWGHE-ZHACJKMWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C(=CC=C1)C(C)C)C(C)C |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=CC=C1)C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Ethyl 2,3 Diisopropylcinnamate

Conventional Synthetic Routes to Ethyl 2,3-Diisopropylcinnamate

Conventional methods for synthesizing cinnamate (B1238496) esters like this compound have traditionally relied on fundamental organic reactions such as esterification of the corresponding carboxylic acid and various condensation reactions.

Esterification Reactions for this compound Formation

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2,3-diisopropylcinnamic acid with ethanol (B145695). apsu.educhemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The general mechanism for the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. apsu.edu

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester. apsu.edu

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Another esterification method that could be employed is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. nih.gov This method is advantageous as it can be performed under milder conditions. nih.gov

Table 1: Comparison of Esterification Methods for Cinnamate Synthesis

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong acid (e.g., H₂SO₄) | Refluxing alcohol | Inexpensive reagents, simple procedure | Reversible, requires harsh conditions |

| Steglich Esterification | DCC or EDC | Mild heating (40-45 °C) | Mild conditions, high yields | Use of coupling agents can be costly |

Condensation Reactions in the Synthesis of Cinnamate Esters

Condensation reactions provide an alternative pathway to cinnamate esters, starting from aldehydes or ketones. For the synthesis of this compound, a plausible route would be the Claisen-Schmidt condensation of 2,3-diisopropylbenzaldehyde with an excess of ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. google.com This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ester.

Other notable condensation reactions for the synthesis of α,β-unsaturated esters include the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. nih.gov The HWE reaction, in particular, is a widely used method that involves the reaction of an aldehyde (in this case, 2,3-diisopropylbenzaldehyde) with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base. nih.gov This method is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer of the cinnamate ester.

Catalytic Approaches in this compound Synthesis

The use of catalysts in organic synthesis is pivotal for enhancing reaction rates, improving selectivity, and reducing the environmental impact of chemical processes. Both homogeneous and heterogeneous catalysts have been effectively employed in the synthesis of cinnamate esters.

Homogeneous Catalysis for Cinnamate Ester Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. wikipedia.org In the context of cinnamate ester synthesis, acid catalysis in Fischer esterification is a prime example of homogeneous catalysis. wikipedia.org Transition metal complexes are also widely used as homogeneous catalysts. For instance, organometallic complexes can catalyze various transformations, including esterification and carbonylation reactions that could potentially be adapted for the synthesis of this compound. nih.gov Research has explored the use of various metal complexes in catalytic hydrogenation and other transformations of esters. nih.gov

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability. dntb.gov.ua Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, can be employed for esterification reactions, providing a more environmentally friendly alternative to corrosive mineral acids. These catalysts can be easily filtered off from the reaction mixture, simplifying the workup procedure. Supported metal catalysts, where metal nanoparticles are dispersed on a solid support, are also effective for various organic transformations and could be applied to the synthesis of cinnamate precursors.

Table 2: Examples of Catalysts in Ester Synthesis

| Catalyst Type | Example | Reaction | Key Features |

| Homogeneous | Sulfuric Acid | Fischer Esterification | High activity, but difficult to separate |

| Homogeneous | Organometallic Complexes | Various C-C bond formations | High selectivity, tunable properties |

| Heterogeneous | Zeolites | Esterification | Reusable, non-corrosive, shape-selective |

| Heterogeneous | Supported Metal Nanoparticles | Hydrogenation/Oxidation | High surface area, easily separable |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. acs.org In the synthesis of this compound, several green chemistry principles can be applied.

One key principle is the use of safer solvents. nih.gov For instance, replacing traditional chlorinated solvents with greener alternatives like acetonitrile (B52724) in Steglich esterification has been demonstrated. nih.gov Another important aspect is energy efficiency. acs.org Microwave-assisted organic synthesis has emerged as a powerful tool to significantly reduce reaction times and energy consumption. nih.govnsf.gov The synthesis of ethyl cinnamates via the Horner–Wadsworth–Emmons reaction under microwave irradiation has been shown to be a simple and green method. nih.gov

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of reusable heterogeneous catalysts further enhances the green credentials of a synthetic process by minimizing waste. acs.org Avoiding the use of protecting groups and unnecessary derivatization steps also contributes to a greener synthesis by reducing the number of reaction steps and the amount of reagents and waste generated. acs.org

Solvent-Free Synthesis of Cinnamate Esters

Solvent-free synthesis offers significant advantages in terms of reduced environmental impact, operational simplicity, and often, improved reaction rates and yields. The Knoevenagel condensation is a prominent method for the synthesis of cinnamic acid derivatives and can be conducted under solvent-free conditions. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

For the synthesis of this compound, 2,3-diisopropylbenzaldehyde would be reacted with an active methylene compound such as ethyl cyanoacetate (B8463686) or diethyl malonate in the presence of a catalyst like piperidine (B6355638) or ammonium (B1175870) bicarbonate. The reaction mixture is heated, and the resulting intermediate undergoes subsequent decarboxylation (if necessary) to yield the final product. The absence of a solvent simplifies the work-up procedure, as the catalyst and by-products can often be removed by simple washing or filtration.

A greener version of the Knoevenagel condensation avoids the use of traditional catalysts like pyridine (B92270) and piperidine, opting for more environmentally benign alternatives such as ammonium salts. researchgate.net This solvent-free approach, followed by solid-phase decarboxylation, has been shown to produce high yields and purity for various benzaldehydes. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| Syringaldehyde | Malonic acid | Piperidine | Solvent-free, 77°C | Sinapinic acid | High | researchgate.net |

| Benzaldehyde | Malonic acid | Ammonium bicarbonate | Solvent-free | Cinnamic acid | Good to Excellent | tue.nl |

| Long-chain aldehydes | 1,3-Dicarbonyl compounds | Pyrrolidinium ionic liquids | Solvent-free | Long-chain alkylidenes | Good | rsc.org |

This table presents data for analogous solvent-free Knoevenagel condensation reactions, illustrating the general applicability of this methodology.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly well-suited for microwave irradiation.

In the context of this compound synthesis, the HWE reaction would involve the condensation of 2,3-diisopropylbenzaldehyde with a phosphonate ylide, typically generated in situ from triethyl phosphonoacetate and a base such as potassium carbonate. nih.govdntb.gov.uarsc.orgnih.gov The reaction is typically carried out in a minimal amount of a high-boiling polar solvent, like ethanol, to efficiently absorb microwave energy. nih.govdntb.gov.uarsc.orgnih.gov This method is known for its high efficiency and the production of the thermodynamically more stable E-isomer of the α,β-unsaturated ester. nih.govdntb.gov.uarsc.orgnih.gov

| Aldehyde | Phosphonate | Base | Solvent | Microwave Conditions | Yield (%) | Reference |

| Various aromatic aldehydes | Triethyl phosphonoacetate | K2CO3 | Ethanol | 140°C, 20 min | Good | nih.govdntb.gov.uarsc.orgnih.gov |

| Benzaldehyde | Triethyl phosphonoacetate | K2CO3 | Ethanol | Not specified | High | nih.govdntb.gov.uarsc.orgnih.gov |

| 3,4,5-Trimethoxybenzaldehyde | Triethyl phosphonoacetate | K2CO3 | Ethanol | 140°C, 20 min | 73 | nih.gov |

This table showcases the utility of microwave-assisted Horner-Wadsworth-Emmons reactions for the synthesis of various ethyl cinnamates, providing a model for the synthesis of this compound.

Derivatization and Structural Modification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physical, chemical, and biological properties. Key modifications can be performed on the ester group and the diisopropylphenyl moiety.

Modifications of the Ester Group in this compound

The ethyl ester functionality of this compound is amenable to several common transformations, including hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding 2,3-diisopropylcinnamic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com The kinetics of alkaline hydrolysis of ethyl cinnamate have been studied in various solvent systems, indicating that the reaction rate is influenced by the solvent composition. hilarispublisher.comresearchgate.netresearchgate.net

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is generally catalyzed by an acid or a base, or by enzymes such as lipases. researchgate.netmedcraveonline.com For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or butanol) in the presence of a suitable catalyst would yield the corresponding methyl or butyl 2,3-diisopropylcinnamate. Lipase-catalyzed transesterification offers a milder and more selective alternative to chemical methods. medcraveonline.com

| Starting Ester | Reagent | Reaction Type | Product | Catalyst | Reference |

| Ethyl cinnamate | NaOH(aq) | Hydrolysis | Cinnamic acid | Base | google.com |

| Ethyl trans-cinnamate | Various alcohols | Transesterification | Corresponding trans-cinnamate esters | Brønsted acidic ionic liquids | researchgate.net |

| Cinnamic acid | Various alcohols | Esterification | Cinnamate esters | Lipase | medcraveonline.comresearchgate.net |

This table provides examples of common modifications to the ester group of cinnamates, which are applicable to this compound.

Substituent Effects on the Diisopropylphenyl Moiety

The two isopropyl groups at the 2- and 3-positions of the phenyl ring in this compound exert significant electronic and steric effects that influence the molecule's reactivity and properties.

Electronic Effects: Isopropyl groups are weakly electron-donating through induction. This can slightly activate the aromatic ring towards electrophilic substitution reactions. However, the positions of these potential substitutions would be directed by the combined influence of the two isopropyl groups and the cinnamoyl group.

Steric Effects: The bulky nature of the isopropyl groups provides considerable steric hindrance around the aromatic ring. This steric crowding can influence the conformation of the molecule, potentially affecting the planarity of the conjugated system and, consequently, its spectroscopic properties. Furthermore, the steric hindrance can direct the approach of reagents in reactions involving the aromatic ring or the adjacent double bond.

The structure-activity relationships of various substituted cinnamic acids and their derivatives have been investigated in different contexts, revealing that the nature and position of substituents on the phenyl ring play a crucial role in their biological activities. nih.govresearchgate.netrsdjournal.orgnih.gov While specific studies on the substituent effects of diisopropyl moieties are limited, general principles suggest that these bulky alkyl groups would primarily impart steric influence.

| Substituent on Phenyl Ring | Electronic Effect | Steric Effect | Impact on Reactivity |

| -H | Neutral | Minimal | Baseline reactivity |

| -OCH3 (methoxy) | Electron-donating (resonance) | Small | Activates ring to electrophilic substitution |

| -NO2 (nitro) | Electron-withdrawing (resonance and induction) | Small | Deactivates ring to electrophilic substitution |

| -Cl (chloro) | Electron-withdrawing (induction), weakly electron-donating (resonance) | Small | Deactivates ring to electrophilic substitution |

| -CH(CH3)2 (isopropyl) | Weakly electron-donating (induction) | Significant | Steric hindrance can influence reaction pathways |

This table compares the electronic and steric effects of various substituents on a phenyl ring, providing a framework for understanding the influence of the diisopropyl groups in this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,3 Diisopropylcinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Ethyl 2,3-Diisopropylcinnamate

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information regarding its conformational preferences and stereochemistry.

Multinuclear NMR Studies of Cinnamate (B1238496) Esters

Multinuclear NMR studies, primarily focusing on ¹H and ¹³C nuclei, are fundamental for the structural assignment of cinnamate esters. In the case of this compound, the analysis of chemical shifts, coupling constants, and signal multiplicities allows for a detailed mapping of the molecular framework.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester, the vinylic protons of the cinnamate backbone, and the diisopropyl-substituted aromatic ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from their mutual spin-spin coupling. The vinylic protons, being in a trans configuration, will appear as doublets with a large coupling constant (typically around 16 Hz), indicative of their geometric relationship. The aromatic region will show a more complex pattern due to the 2,3-diisopropyl substitution, with the aromatic protons experiencing coupling to each other and potentially long-range coupling to the isopropyl methine protons. The isopropyl groups themselves will each show a septet for the methine proton and a doublet for the two diastereotopic methyl groups.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester will resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electron-donating isopropyl substituents. The vinylic carbons will also have distinct chemical shifts, further confirming the presence of the cinnamate double bond. The carbons of the ethyl and isopropyl groups will be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.2 | ~60 |

| Vinylic C=CH-CO | ~6.4 | ~118 |

| Vinylic Ar-CH=C | ~7.7 | ~145 |

| Aromatic C-H | ~7.1-7.5 | ~125-130 |

| Aromatic C-ipso (C-CO) | - | ~134 |

| Aromatic C-ipso (C-isopropyl) | - | ~148 |

| Isopropyl -CH | ~3.0 | ~34 |

| Isopropyl -CH₃ | ~1.2 | ~24 |

| Ester C=O | - | ~167 |

2D NMR Techniques for Elucidating Stereochemistry of this compound

2D NMR techniques are instrumental in unambiguously assigning the complex NMR signals and confirming the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the ethyl methylene and methyl protons, between the two vinylic protons, and among the coupled aromatic protons. It would also confirm the coupling between the isopropyl methine proton and its corresponding methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For instance, the vinylic proton signals would show cross-peaks to their corresponding vinylic carbon signals, and the signals of the ethyl and isopropyl protons would correlate with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations for this compound would include correlations from the vinylic protons to the ester carbonyl carbon and the aromatic carbons, and from the isopropyl methine protons to the aromatic carbons, thus confirming the substitution pattern on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of these spectra allows for the identification of functional groups and provides insights into the molecular structure and bonding.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the conjugated alkene will give rise to a band around 1630-1640 cm⁻¹. Aromatic C=C stretching vibrations will be observed as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and isopropyl groups will be observed just below 3000 cm⁻¹. Characteristic C-H bending vibrations for the isopropyl groups (a doublet around 1370-1385 cm⁻¹) and the ethyl group will also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic C=C stretching vibrations and the C=C stretching of the alkene are expected to show strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds within the isopropyl groups will also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch (Ester) | 1730-1710 | Weak |

| C=C Stretch (Alkene) | 1640-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| Isopropyl C-H Bend | 1385-1370 (doublet) | Present |

| C-O Stretch (Ester) | 1300-1100 | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated system, comprising the aromatic ring, the carbon-carbon double bond, and the carbonyl group of the ester, gives rise to characteristic UV absorption bands.

The primary electronic transition observed in the UV-Vis spectrum of this compound will be a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this transition is expected to occur at a relatively long wavelength (λmax). For ethyl cinnamate, the λmax is typically around 270-280 nm. The presence of two electron-donating isopropyl groups on the phenyl ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax value. This is because the alkyl groups can stabilize the excited state through hyperconjugation, thereby lowering the energy gap between the π and π* orbitals. The molar absorptivity (ε) for this transition is expected to be high, indicating a high probability of this electronic transition occurring.

X-ray Crystallography of this compound and Its Polymorphs

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Cinnamic acid and its derivatives are known to exhibit polymorphism, often influenced by the substitution pattern on the aromatic ring and the nature of the ester group. nih.govrutgers.edu

A crystallographic study of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide information on the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the crystal packing. The bulky diisopropyl groups would likely play a significant role in dictating the packing arrangement in the solid state, potentially leading to less efficient packing compared to less substituted cinnamates. The possibility of different conformers of the ethyl and isopropyl groups being "frozen" in different polymorphic forms could also be investigated.

Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight: 260.37 g/mol ), several characteristic fragmentation pathways can be predicted.

Upon electron ionization, the molecule will form a molecular ion ([M]⁺•) at m/z 260. One of the most common fragmentation pathways for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion. Another common fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely in this specific structure.

The presence of the diisopropyl-substituted aromatic ring will also significantly influence the fragmentation pattern. A prominent fragmentation will be the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) from one of the isopropyl groups to form a stable secondary benzylic carbocation. The loss of a propyl radical (•C₃H₇) is also possible. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for alkylbenzenes, may also be observed, although its formation would require more extensive rearrangement.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 260 | [C₁₇H₂₄O₂]⁺• | Molecular Ion |

| 245 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group |

| 215 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 187 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 173 | [M - C₃H₇ - CO]⁺ | Loss of a propyl radical and carbon monoxide |

Reactivity and Mechanistic Studies of Ethyl 2,3 Diisopropylcinnamate in Organic Reactions

Photochemical Reactivity of Ethyl 2,3-Diisopropylcinnamate

The conjugated system of this compound absorbs ultraviolet (UV) light, leading to electronically excited states that can undergo various photochemical reactions. The most prominent of these are photodimerization and photoisomerization, which are characteristic of the cinnamate (B1238496) family.

Upon irradiation with UV light, typically at wavelengths longer than 260 nm, cinnamate esters can undergo [2+2] photocycloaddition to form cyclobutane (B1203170) dimers. nih.gov This reaction involves the coupling of two cinnamate molecules at their olefinic double bonds. The specific stereochemistry of the resulting cyclobutane ring (e.g., α-truxillic or β-truxinic derivatives) is highly dependent on the reaction conditions. In the solid state, the arrangement of molecules in the crystal lattice dictates the stereochemical outcome, a principle known as topochemical control. iupac.org

In solution, a mixture of stereoisomers can be formed, including syn head-to-head, syn head-to-tail, anti head-to-head, and anti head-to-tail dimers. acs.org The efficiency and stereoselectivity of the photodimerization of cinnamate esters can be enhanced through the use of Lewis acid catalysts, which are believed to increase the lifetime and reactivity of the excited state. researchgate.net For this compound, the bulky isopropyl groups would be expected to influence the alignment of the molecules during the dimerization process, potentially favoring certain stereoisomers due to steric hindrance. The photodimerization is a reversible process; the cyclobutane ring can undergo cleavage when irradiated with shorter wavelength UV light (<260 nm). nih.govnih.gov

| Dimer Type | Regiochemistry | Stereochemistry | Typical Formation Conditions |

|---|---|---|---|

| α-Truxillate derivative | Head-to-tail | syn | Solid-state irradiation researchgate.net |

| β-Truxinate derivative | Head-to-head | anti | Template-directed solution irradiation bilkent.edu.tr |

| δ-Truxinate derivative | Head-to-head | syn | Solution-phase irradiation acs.org |

| γ-Truxinate derivative | Head-to-tail | anti | Solution-phase irradiation acs.org |

Alongside dimerization, a competing unimolecular photochemical reaction is the E/Z (trans/cis) isomerization around the carbon-carbon double bond. acs.org This process is fundamental to the function of many cinnamate derivatives as UV absorbers, as it provides an efficient pathway for dissipating harmful UV energy as heat. rsc.org

The mechanism begins with the absorption of a photon, promoting the molecule from its stable trans ground state (S₀) to an excited singlet state (¹ππ*). From this excited state, the molecule can undergo rotation around the now-weakened central C-C bond. Subsequent relaxation back to the ground state can yield either the original trans-isomer or the less thermodynamically stable Z-isomer. acs.orgmdpi.com

The specific pathway for this nonradiative decay can be complex, involving transitions between different excited states (e.g., internal conversion to an ¹nπ* state or intersystem crossing to a triplet state, T₁). rsc.org The substitution pattern on the phenyl ring significantly influences the relative energies of these excited states and, therefore, the dominant isomerization route. Theoretical studies on substituted methyl cinnamates have shown that substitution at the ortho and meta positions can significantly lower the ¹ππ* state energy. rsc.org This suggests that for this compound, the presence of the isopropyl groups at these positions would alter its photophysical properties and isomerization pathway compared to unsubstituted ethyl cinnamate. nih.gov

Thermal Decomposition Pathways of this compound

When subjected to high temperatures, esters containing a β-hydrogen on the alcohol moiety, such as ethyl esters, can undergo thermal elimination via a concerted, six-membered cyclic transition state. This pyrolysis reaction, often referred to as an ester pyrolysis or a type of Ei (elimination, intramolecular) reaction, results in the formation of a carboxylic acid and an alkene. stackexchange.com

For this compound, this pathway would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond and the formation of 2,3-diisopropylcinnamic acid and ethylene (B1197577). stackexchange.com This decomposition typically occurs at high temperatures in the gas phase or in non-polar solvents. At even more extreme temperatures, the resulting carboxylic acid can undergo further decomposition reactions, such as decarboxylation. stackexchange.com

Reactions of the Olefinic Moiety in this compound

The electron-deficient carbon-carbon double bond in this compound, being part of an α,β-unsaturated system, is susceptible to a variety of addition reactions.

Electrophilic Addition: While the double bond is deactivated towards electrophiles compared to a simple alkene, it can still react with strong electrophilic reagents like hydrogen halides (HX) and halogens (X₂). lasalle.edulibretexts.org The addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the α-carbon, and the nucleophile (e.g., Br⁻) adds to the β-carbon.

Nucleophilic Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by soft nucleophiles, such as enolates, amines, and thiols, in a conjugate or 1,4-addition reaction.

Reduction: The double bond can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to yield ethyl 3-(2,3-diisopropylphenyl)propanoate. lasalle.edu

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, although the reaction may be slower than with electron-rich alkenes.

Cycloaddition Reactions: As discussed under photochemical reactivity, the olefinic moiety's primary cycloaddition reaction is the [2+2] photodimerization. nih.gov

Reactions at the Ester Linkage of this compound

The ester functional group is a central site for reactivity, primarily undergoing nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, the ethoxy group (-OCH₂CH₃) acts as the leaving group and is replaced by an incoming nucleophile.

Hydrolysis: The ester can be cleaved back to the parent carboxylic acid and alcohol. This can be achieved under acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), which is a reversible equilibrium-controlled process. chemguide.co.uk Alternatively, base-promoted hydrolysis (saponification), typically using NaOH or KOH, is an irreversible reaction that yields the carboxylate salt and ethanol (B145695). masterorganicchemistry.comchemguide.co.uk The free carboxylic acid is then obtained by acidification of the salt. google.comgoogleapis.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst replaces the ethoxy group with a new alkoxy group, forming a different cinnamate ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding cinnamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 3-(2,3-diisopropylphenyl)prop-2-en-1-ol.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the carbonyl carbon twice, first displacing the ethoxy group and then adding to the resulting ketone intermediate to produce a tertiary alcohol after workup.

| Reaction | Reagent(s) | Product(s) | Mechanism Type |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2,3-Diisopropylcinnamic Acid + Ethanol | Nucleophilic Acyl Substitution |

| Saponification (Base Hydrolysis) | 1. NaOH, H₂O 2. H₃O⁺ | 2,3-Diisopropylcinnamic Acid + Ethanol | Nucleophilic Acyl Substitution masterorganicchemistry.com |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (R' = alkyl/aryl) + Ethanol | Nucleophilic Acyl Substitution |

| Aminolysis | NH₃ or R'NH₂ | 2,3-Diisopropylcinnamide + Ethanol | Nucleophilic Acyl Substitution |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 3-(2,3-Diisopropylphenyl)prop-2-en-1-ol | Nucleophilic Acyl Addition/Elimination |

| Grignard Reaction | 1. R'MgX (excess) 2. H₃O⁺ | Tertiary Alcohol + Ethanol | Nucleophilic Acyl Substitution/Addition |

Role of this compound as a Precursor in Polymerization Reactions

While this compound is not typically used as a monomer for traditional addition polymerization, the cinnamate moiety is a well-established functional group in polymer science, primarily for its ability to induce cross-linking upon exposure to UV light. nih.govscholaris.ca

The role of cinnamate derivatives in polymerization is generally twofold:

Photo-cross-linking: The cinnamate group can be attached as a pendant side group to a polymer backbone. Upon irradiation, these pendant groups can undergo the [2+2] photodimerization reaction described previously, forming cyclobutane bridges between polymer chains. nih.gov This cross-linking process transforms a soluble, linear polymer into an insoluble, rigid network. This property is widely used in the formulation of photoresists for microlithography and other photocurable materials. The reaction proceeds efficiently without the need for a photoinitiator. nih.gov

Monomer for Step-Growth Polymerization: Cinnamic acid or its derivatives can be incorporated into polyesters or polyamides via step-growth polymerization if they possess an additional functional group (e.g., a hydroxyl or amino group).

Polymerization via [2+2] Cycloaddition: Monomers containing two cinnamate groups can undergo photopolymerization, where the [2+2] cycloaddition reaction serves as the chain-propagating step, leading to linear polymers with cyclobutane rings in the main chain. chemrxiv.org

Therefore, this compound could serve as a model compound for studying these photoreactions or be chemically modified (e.g., by introducing a polymerizable group) to create a monomer for producing photosensitive polymers. d-nb.info

Biological Activities and Mechanistic Investigations of Ethyl 2,3 Diisopropylcinnamate and Its Analogues

Antioxidant Mechanisms of Ethyl 2,3-Diisopropylcinnamate

The antioxidant properties of this compound have not been investigated. The capacity of this compound to counteract oxidative stress, a key factor in numerous pathological conditions, is unknown.

No studies have been performed to assess the radical scavenging properties of this compound. As a result, there is no data from common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound.

There is no research available on the effects of this compound on oxidative stress in cellular models. Its ability to protect cells from damage induced by reactive oxygen species (ROS) or to influence cellular antioxidant defense mechanisms has not been explored.

Enzyme Inhibition and Modulation by this compound

No studies detailing the inhibitory or modulatory effects of this compound on any specific enzyme or class of enzymes have been identified.

Enzyme Kinetic Studies and Binding Affinity

There is no available data from enzyme kinetic studies, such as determination of IC₅₀ or Kᵢ values, to characterize the binding affinity and mechanism of interaction of this compound with any enzymatic target.

Specific Enzyme Targets and Their Functional Impact

Without experimental evidence, it is not possible to identify any specific enzyme targets of this compound or to describe the potential functional impact of such interactions.

Cellular Pathway Modulation by this compound (In Vitro)

There is a lack of in vitro studies investigating the effects of this compound on cellular signaling pathways.

Apoptosis Induction Mechanisms in Specific Cell Lines

No research has been published demonstrating the ability of this compound to induce apoptosis in any cancer or other cell lines. Mechanistic details regarding the activation of intrinsic or extrinsic apoptotic pathways are therefore unknown.

Inflammatory Pathway Regulation at the Molecular Level

The role of this compound in the regulation of inflammatory pathways has not been investigated. There is no information on its effects on key inflammatory mediators such as cytokines, chemokines, or signaling molecules like NF-κB or MAP kinases.

Effects on Cell Proliferation and Migration in In Vitro Models

There are no available reports on the effects of this compound on cell proliferation or migration in in vitro models such as wound healing assays or transwell migration assays.

Applications of Ethyl 2,3 Diisopropylcinnamate in Materials Science and Chemical Technologies

Utilization of Ethyl 2,3-Diisopropylcinnamate in Polymer Chemistry

The cinnamate (B1238496) functional group is a well-known photosensitive moiety, capable of undergoing [2+2] cycloaddition upon exposure to ultraviolet (UV) light. This photoreactivity is the basis for its use in various polymer applications, from cross-linking to serving as a monomer in polymerization processes.

Cinnamic acid and its derivatives, while generally difficult to homopolymerize due to steric hindrance around the 1,2-disubstituted vinyl group, can be incorporated into copolymers with other vinyl monomers like methyl acrylate (B77674) and styrene. nii.ac.jpnih.gov The inclusion of cinnamate monomers, even at low incorporation rates, has been shown to significantly increase the glass transition temperatures of the resulting copolymers due to their rigid structure. nii.ac.jpnih.gov

For this compound, the presence of two bulky isopropyl groups at the 2 and 3 positions of the phenyl ring would be expected to impart significant steric hindrance. This structural feature likely makes it a challenging monomer for homopolymerization. However, it could potentially be used in copolymerization to introduce specific properties into a polymer chain. The bulky side groups could influence the polymer's physical properties, such as thermal stability and solubility.

Table 1: Reactivity of Cinnamic Monomers in Radical Copolymerization

| Cinnamic Monomer | Comonomer | Reactivity Ratio (r_cinnamate) | Observations |

| Methyl Cinnamate | Methyl Acrylate | Close to zero | Low incorporation into the copolymer. nii.ac.jpnih.gov |

| Cinnamic Acid | Methyl Acrylate | Close to zero | Polymerization stops at low conversion. nii.ac.jpnih.gov |

| Cinnamaldehyde | Methyl Acrylate | Close to zero | Low copolymerizability. nii.ac.jpnih.gov |

This table illustrates the generally low reactivity of cinnamate monomers in radical copolymerization, a challenge that would likely be exacerbated by the bulky substituents of this compound.

The most prominent application of cinnamate derivatives in polymer chemistry is as a photocrosslinkable group. Upon irradiation with UV light, typically at wavelengths greater than 280 nm, the double bonds of two cinnamate moieties can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, effectively creating a cross-link between polymer chains. nih.gov This process is the basis for the use of cinnamate-containing polymers in photoresists and other photocurable materials. google.com

The efficiency of this photodimerization can be influenced by the substituents on the phenyl ring. While electron-donating or withdrawing groups can alter the electronic properties, bulky substituents like the isopropyl groups in this compound can introduce steric effects. These steric effects can influence the alignment of the cinnamate groups, which is crucial for efficient cross-linking in the solid state. mdpi.com It is plausible that the 2,3-diisopropyl substitution pattern could hinder the close packing required for the topochemical photodimerization reaction, potentially lowering the cross-linking efficiency compared to less substituted cinnamates. mdpi.com

Table 2: Factors Influencing Cinnamate Photodimerization

| Factor | Effect on Cross-linking |

| UV Wavelength | Dimerization typically occurs at λ > 280 nm; cleavage can occur at shorter wavelengths. nih.gov |

| Molecular Packing | Close proximity and parallel alignment of double bonds are crucial for efficient reaction in the solid state. nsf.gov |

| Substituents | Electronic effects can alter photoreactivity; steric hindrance can impede the necessary alignment. mdpi.comrsc.org |

Application in Optical Materials and Coatings

The conjugated system of cinnamate esters imparts them with interesting optical properties, including UV absorption and, in some contexts, photorefractivity. These properties make them candidates for use in optical materials and protective coatings.

Photorefractive materials are materials in which the refractive index changes in response to non-uniform illumination. This effect is of interest for applications in optical data storage and processing. While there is no specific research on the photorefractive properties of this compound, the general class of organic molecules with extended π-conjugation and potential for charge generation and transport are candidates for such applications. The cinnamate moiety, being part of a larger conjugated system, could potentially contribute to photorefractive behavior when incorporated into a suitable polymer matrix, though this remains a speculative area for this specific compound.

Cinnamate derivatives are well-known for their ability to absorb UV radiation, which is why they are commonly used as UV filters in sunscreens and other cosmetic formulations. The absorption of UV light is attributed to π-π* electronic transitions within the conjugated system of the molecule. The position and intensity of the absorption maximum (λmax) can be tuned by altering the substituents on the aromatic ring. rsc.org

A benchmark theoretical study on the UV-vis spectra of various cinnamates included "Ethyl diisopropylcinnamate" and predicted a λmax of around 310 nm, which falls within the UVB range. researchgate.net This suggests that this compound likely possesses UV-absorbing properties. The bulky isopropyl groups may also influence the photostability of the molecule, which is a critical factor for UV absorbers. Theoretical studies on other substituted cinnamates suggest that the position of substituents affects the nonradiative decay pathways, which in turn influences the efficiency and safety of the UV filter. rsc.orgresearchgate.net

Table 3: Predicted UV Absorption of a Diisopropylcinnamate

| Compound | Predicted λmax | UV Range |

| Ethyl diisopropylcinnamate | ~310 nm | UVB |

Data from a theoretical benchmark study. researchgate.net The exact isomer was not specified.

This compound as a Chemical Intermediate in Complex Synthesis

Cinnamic acid and its esters are versatile building blocks in organic synthesis. beilstein-journals.org They can undergo a variety of chemical transformations at the carboxylic acid/ester group, the double bond, and the aromatic ring.

The synthesis of this compound itself would likely involve standard esterification procedures from 2,3-diisopropylcinnamic acid, which in turn could be synthesized through methods like the Perkin or Horner-Wadsworth-Emmons reactions from 2,3-diisopropylbenzaldehyde. organic-chemistry.org

Potential Applications in Agricultural Chemistry (Non-Toxicological Aspects)

While direct research on the agricultural applications of this compound is not extensively documented in publicly available literature, the known biological activities of its parent compound, cinnamic acid, and related cinnamate esters suggest several potential, albeit speculative, uses in agriculture. Cinnamic acid and its derivatives are naturally occurring compounds in plants and are known to play roles in plant development, defense, and reproduction nih.gov. These inherent properties form the basis for exploring the agricultural potential of synthetic derivatives like this compound.

The primary areas of potential application for this compound in agriculture, based on the activities of related compounds, include roles as a plant growth regulator, a fungicide, and an insecticide.

One of the most promising potential applications is in the regulation of plant growth. Research has demonstrated that cis-cinnamic acid can act as a plant growth stimulator nih.gov. When applied to the roots of Arabidopsis, it was found to encourage both cell division and cell expansion in the leaves, leading to an increase in shoot biomass nih.gov. This growth-promoting activity is attributed to the development of a larger root system, which enhances the plant's ability to acquire resources nih.gov. The specific cis-configuration of the molecule was found to be crucial for this activity nih.gov. This suggests that this compound, if it can be synthesized in or isomerized to the appropriate configuration, could potentially be developed as a novel biostimulant to enhance crop yields.

Furthermore, various derivatives of cinnamic acid have been investigated for their antifungal properties against plant pathogens nih.govresearchgate.netacs.org. Studies have explored the structure-activity relationship of a series of cinnamic acid esters to identify potent antifungal agents for plant protection nih.gov. The fungicidal potential of these compounds could lead to the development of new agrochemicals for managing diseases in various crops. For instance, novel cinnamic acid derivatives have shown efficacy in controlling tobacco mosaic virus and other plant bacterial diseases by enhancing the plant's natural defense responses researchgate.net.

In addition to antifungal activity, certain cinnamic acid esters have demonstrated insecticidal properties. Research has shown that compounds like methyl cinnamate and sitosterol (B1666911) cinnamate exhibit insecticidal, larvicidal, and larval growth inhibition activities against pests such as Tribolium castaneum nih.gov. This indicates that this compound could be a candidate for the development of new bio-based insecticides for the management of storage pests and other insect-related challenges in agriculture.

The potential applications are summarized in the table below:

| Potential Application | Basis of Potential | Related Active Compounds |

| Plant Growth Regulation | Stimulation of cell division and expansion, leading to increased biomass. | cis-Cinnamic acid nih.gov |

| Fungicide | Inhibition of fungal growth and enhancement of plant defense mechanisms. | Cinnamic acid esters, Ferulic acid derivatives nih.govresearchgate.net |

| Insecticide | Insecticidal, larvicidal, and growth inhibitory effects on insect pests. | Methyl cinnamate, Sitosterol cinnamate nih.gov |

It is important to note that while the general class of cinnamate compounds shows significant promise in agricultural applications, specific research and development would be required to validate the efficacy and viability of this compound for these purposes.

Computational and Theoretical Studies of Ethyl 2,3 Diisopropylcinnamate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of Ethyl 2,3-Diisopropylcinnamate

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of molecules. For this compound, DFT methods such as B3LYP with a basis set like 6-31G(d,p) are employed to optimize the molecular geometry and compute various electronic descriptors. nih.govscielo.org.mxjmcs.org.mx

The key outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. These maps visualize the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the ester group and the π-system of the aromatic ring are expected to be electron-rich sites, influencing how the molecule interacts with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: The following data are representative values based on DFT studies of similar cinnamate (B1238496) esters and serve as an illustrative example.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and its behavior in a solvent. nih.govnih.govkoreascience.kr

Using force fields like AMBER or GROMACS, an MD simulation models the interactions between the atoms of the cinnamate ester and the surrounding solvent molecules (e.g., water). The simulation reveals the preferred orientations of the rotatable bonds, such as those connected to the isopropyl groups and the ethyl ester moiety. The bulky isopropyl groups are expected to significantly influence the planarity of the molecule and sterically hinder certain conformations.

Analysis of the simulation trajectory can reveal the stability of different conformations. Root Mean Square Deviation (RMSD) plots are used to assess the stability of the molecule's structure over the simulation time; a stable RMSD suggests the molecule has reached an equilibrium state. nih.gov Furthermore, these simulations can predict how the hydrophobic isopropyl and phenyl groups interact with water, leading to a deeper understanding of its solubility and aggregation tendencies. researchgate.netrug.nlacs.orgnih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation of this compound Note: This table presents an example of typical parameters used for MD simulations of organic molecules in an aqueous environment.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER99SB-ILDN or GROMOS54a7 |

| Solvent Model | TIP3P Water |

| Simulation Time | 50 - 100 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights into Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net Although specific biological data for this compound is not widely available, QSAR methodologies can be applied to predict its potential activities based on studies of other cinnamic acid derivatives, which have shown antimicrobial and anticancer properties. alquds.edunih.govnih.gov

A QSAR model is typically a mathematical equation that links molecular descriptors (numerical representations of molecular properties) to a biological response (e.g., inhibitory concentration, IC50). These descriptors can be calculated from the molecular structure and include physicochemical properties (e.g., LogP for lipophilicity, molar volume), electronic properties (from DFT calculations), and topological indices. researchgate.net

For this compound, key descriptors would include its high lipophilicity due to the isopropyl and ethyl groups, and steric parameters describing the bulk of the substituents. A hypothetical QSAR model for antifungal activity, based on related cinnamates, might take the form:

log(1/MIC) = c1(LogP) - c2(Molar Volume) + c3*(LUMO Energy) + constant

This equation would suggest that activity is positively correlated with lipophilicity and electron-accepting ability but negatively correlated with molecular size. nih.gov

Table 3: Key Molecular Descriptors for QSAR Analysis of this compound Note: The values presented are calculated or estimated based on the structure of the compound and are used in hypothetical QSAR models.

| Descriptor | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| XLogP3 | 4.8 | Predicts lipophilicity and membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Relates to transport properties and receptor interaction. nih.gov |

| Molar Refractivity | 78.5 cm³ | Encodes molecular volume and polarizability. |

| Steric Hindrance Parameter (Es) | High | Influences binding affinity to biological targets. |

Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. orientjchem.org This method is instrumental in drug discovery for screening virtual compounds and elucidating potential mechanisms of action. Cinnamic acid derivatives have been docked against various targets, including enzymes involved in microbial growth and cancer progression. nih.govumsha.ac.irpkusz.edu.cnthepharmajournal.com

In a docking study involving this compound, the molecule would be placed into the binding site of a selected protein target. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. A more negative value indicates a stronger, more favorable interaction.

The results would also detail the specific interactions, such as hydrophobic contacts between the diisopropylphenyl group of the ligand and nonpolar amino acid residues in the receptor's active site. The ester group could potentially act as a hydrogen bond acceptor. These studies can hypothesize why the compound might be active against a particular biological target and guide the design of more potent analogues. nih.govugm.ac.id

Table 4: Illustrative Molecular Docking Results for this compound Note: This table shows hypothetical docking scores against potential enzyme targets, based on studies of similar cinnamate compounds.

| Protein Target | Potential Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | -8.2 | Hydrophobic interactions with Leu768, Pro770. alquds.edupkusz.edu.cn |

| Lanosterol 14-alpha demethylase | Antifungal | -7.9 | Hydrophobic pocket interactions, π-alkyl stacking. nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Anti-inflammatory | -8.5 | Hydrophobic interactions with the S1' binding pocket. nih.govnih.gov |

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules from first principles. jmcs.org.mxresearchgate.net These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For this compound, calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. scielo.org.mx Comparing the computed NMR spectrum with an experimental one can help assign specific peaks to the corresponding atoms in the molecule.

Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. These frequencies relate to the stretching, bending, and twisting of chemical bonds. Key predicted peaks for this compound would include the C=O stretch of the ester group (typically around 1715 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and various C-H stretches of the aromatic and aliphatic groups. scielo.org.mxmdpi.com

Table 5: Predicted vs. Typical Experimental Spectroscopic Data for this compound Note: Predicted values are derived from DFT calculations on similar structures and are compared to typical experimental ranges for the given functional groups.

| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| 1H NMR (ppm) | Alkene C-H | 6.5 - 7.8 ppm | 6.0 - 8.0 ppm |

| Isopropyl C-H (methine) | ~3.1 ppm | 2.8 - 3.5 ppm | |

| 13C NMR (ppm) | Ester C=O | ~167 ppm | 165 - 175 ppm |

| Alkene C=C | 118 - 145 ppm | 115 - 145 ppm | |

| IR (cm-1) | Ester C=O Stretch | 1718 cm-1 | 1725 - 1705 cm-1 |

| Alkene C=C Stretch | 1638 cm-1 | 1650 - 1620 cm-1 |

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2,3 Diisopropylcinnamate

Chromatographic Methods for Ethyl 2,3-Diisopropylcinnamate Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its determination.

Given the relatively non-volatile and hydrophobic nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique for its separation and quantification.

Method Development Considerations:

Stationary Phase: A C18 column is the most common choice for the separation of hydrophobic compounds like cinnamate (B1238496) esters. The alkyl chains of the stationary phase provide a nonpolar environment for the retention of the analyte.

Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The proportion of the organic modifier is a critical parameter that influences the retention time of the analyte; a higher percentage of the organic modifier will lead to a shorter retention time. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to optimize the separation of complex mixtures containing this compound.

Detector: A UV detector is commonly used for the detection of cinnamate esters, as the conjugated system in the cinnamic acid moiety exhibits strong absorbance in the UV region, typically around 280-310 nm.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

For the analysis of volatile and thermally stable compounds, gas chromatography (GC) is a powerful technique. This compound, being an ester, possesses sufficient volatility for GC analysis, particularly when dealing with samples where it is a major component or in a relatively clean matrix.

Key Aspects of GC Method Development:

Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for the separation of aromatic esters.

Injector and Detector Temperatures: The injector and detector temperatures should be set high enough to ensure efficient vaporization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature program, where the column oven temperature is gradually increased, is often necessary to achieve good separation of the analyte from other components in the sample.

Detector: A Flame Ionization Detector (FID) is a common choice for the quantification of organic compounds due to its high sensitivity and wide linear range.

Typical GC-FID Conditions for Aromatic Ester Analysis:

| Parameter | Setting |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

For the unambiguous identification and quantification of this compound in complex matrices, such as cosmetic formulations or environmental samples, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification by matching with spectral libraries or through interpretation of the fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.govsciex.comwiley.comresearchgate.netbohrium.com For this compound, Electrospray Ionization (ESI) is a suitable ionization technique. wiley.com In positive ion mode, the molecule can be detected as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion.

Exemplary LC-MS/MS Parameters for a Cinnamate Ester:

| Parameter | Condition |

| LC Column | C18, 2.1 mm x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Ionization Mode | ESI Positive |

| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

Capillary Electrophoresis (CE) for Separation and Analysis of this compound

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For neutral compounds like this compound, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govnih.govisfcppharmaspire.comscispace.comwikipedia.org

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC). isfcppharmaspire.comscispace.comwikipedia.org These surfactants form micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. isfcppharmaspire.comwikipedia.org The separation is then based on the differential partitioning of the analytes into the micelles. More hydrophobic compounds will spend more time in the micellar phase and will therefore have longer migration times.

Typical MEKC Parameters for Neutral Compound Separation:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Spectrophotometric Methods for Quantitative Determination of this compound

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The conjugated π-system of the cinnamate moiety in this compound results in strong UV absorbance, making this technique suitable for its quantification in solutions with relatively simple matrices.

The wavelength of maximum absorbance (λmax) for cinnamic acid and its simple esters is typically in the range of 270-310 nm. umich.eduresearchgate.netresearchgate.net The exact λmax for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound over the UV range. Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert's law.

Illustrative Data for Spectrophotometric Analysis:

| Analyte | Solvent | λmax (nm) |

| Ethyl cinnamate | Ethanol (B145695) | ~278 |

| Ethyl p-methoxycinnamate | Ethanol | ~310 |

| This compound | Ethanol | Estimated ~280-300 |

Electrochemical Detection Methods for Cinnamate Esters

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds. The double bond in the acrylic acid moiety of cinnamic acid and its esters is susceptible to electrochemical oxidation. nih.govnih.govresearchgate.net Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound and to develop quantitative analytical methods.

The oxidation potential of the cinnamate ester will depend on the specific molecular structure, including the substituents on the aromatic ring. The presence of electron-donating groups generally makes the compound easier to oxidize (i.e., at a lower potential). The isopropyl groups on the phenyl ring of this compound may have a slight electron-donating effect.

A typical experimental setup would involve a three-electrode system (working electrode, reference electrode, and counter electrode) and a supporting electrolyte. The current response at a specific potential can be correlated to the concentration of the analyte. While not as widely used as chromatographic or spectrophotometric methods for routine analysis of this type of compound, electrochemical detection can offer high sensitivity and may be particularly useful when coupled with liquid chromatography (LC-EC).

Future Research Directions and Unexplored Avenues for Ethyl 2,3 Diisopropylcinnamate

Exploration of Novel Synthetic Pathways

The synthesis of cinnamic acid esters is well-established, but there is always room for improvement in terms of efficiency, sustainability, and the introduction of novel structural motifs. Future research into the synthesis of Ethyl 2,3-diisopropylcinnamate could focus on the following areas:

Greener Synthetic Routes: Traditional methods for synthesizing cinnamate (B1238496) esters often involve harsh reagents and generate significant waste. Future research could explore more environmentally friendly approaches, such as biocatalysis or the use of green solvents.

Catalytic Methods: The development of novel catalysts could lead to more efficient and selective syntheses of this compound. This could include the use of metal-organic frameworks (MOFs) or nanoparticle-based catalysts to improve reaction rates and yields.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could streamline its production and make it more economically viable for various applications.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for the specific synthesis of this compound. |

| Nanocatalysis | High surface area leading to increased catalytic activity, potential for magnetic recovery and reuse. | Development of stable and highly active nanoparticle catalysts for cinnamate esterification. |

| Flow Chemistry | Enhanced reaction control, improved safety, ease of scalability, and potential for automation. | Optimization of reaction parameters in a continuous flow setup for the synthesis of this compound. |

Investigation of Undiscovered Biological Mechanisms

Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties nih.govresearchgate.net. The unique diisopropyl substitution pattern on the phenyl ring of this compound may confer novel biological activities that warrant investigation.

Antimicrobial Activity: The lipophilic nature of the isopropyl groups could enhance the compound's ability to penetrate microbial cell membranes. Future studies could screen this compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and mechanism of action researchgate.netnih.govnih.gov.

Antioxidant and Anti-inflammatory Properties: Many cinnamate derivatives are potent antioxidants and anti-inflammatory agents mdpi.com. Research is needed to evaluate the radical scavenging and anti-inflammatory potential of this compound and to elucidate the underlying molecular mechanisms.